Home > Products > Screening Compounds P15408 > 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline - 1030102-62-5

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-2527416
CAS Number: 1030102-62-5
Molecular Formula: C17H12FN3
Molecular Weight: 277.302
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

    Compound Description: ELND006 is a potent γ-secretase inhibitor that selectively inhibits Aβ generation over Notch. [] It has been investigated in human clinical trials for potential therapeutic applications. [] ELND006 demonstrated promising results in preclinical studies, lowering Aβ levels in the cerebrospinal fluid (CSF) of healthy human volunteers. []

    Relevance: ELND006 shares the core pyrazolo[4,3-c]quinoline scaffold with 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. Both compounds feature a pyrazole ring fused to a quinoline ring system, indicating structural similarity. The presence of fluorine substituents and a cyclopropyl group in ELND006 further distinguishes its structure. []

(R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

    Compound Description: ELND007, structurally similar to ELND006, is another potent and metabolically stable γ-secretase inhibitor with selectivity for inhibiting Aβ generation over Notch. [] This compound also entered human clinical trials for its potential in treating diseases associated with Aβ accumulation. []

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

    Compound Description: FMPPP demonstrates anti-proliferative effects against prostate cancer cells (DU145 and PC-3 cell lines). [] This activity is linked to the induction of autophagy and inhibition of the mTOR/p70S6K pathway in these cancer cells. [] Additionally, FMPPP elevates ERK1/2 phosphorylation, contributing to its cytotoxic profile. []

    Relevance: While FMPPP belongs to the pyrazolo[4,3-c]pyridine family, differing from the pyrazolo[4,3-c]quinoline core of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, both compounds share a similar structure. [] This similarity arises from the presence of a pyrazole ring fused to a six-membered nitrogen-containing heterocycle. [] The presence of a trifluoromethylphenyl group in FMPPP further contributes to its structural resemblance to 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. []

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone

    Compound Description: This compound, synthesized from 3-acetyl-6-chloro-1H-cinnolin-4-one and isonicotinic acid hydrazide, represents a cinnoline derivative with a pyrazole substituent. []

    Relevance: Although this compound features a pyrazole ring like 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, it differs significantly in its core structure. [] Instead of a pyrazolo[4,3-c]quinoline system, it incorporates a pyrazolo[4,3-c]cinnoline scaffold, which is a distinct chemical class. [] Despite this core difference, both compounds share a common structural motif of a pyrazole ring fused to a heterocyclic system. []

1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone

    Compound Description: This compound is another cinnoline derivative incorporating a pyrazole ring. [] Its synthesis involves the condensation reaction of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide. []

3-Amino-6/8-Substituted-1H-pyrazolo[4,3-c]quinolines

    Compound Description: This group represents a series of compounds with diverse substituents at the 6- and 8-positions of the pyrazolo[4,3-c]quinoline scaffold and an amino group at the 3-position. [] These compounds are synthesized via a closed-ring reaction followed by a ring-opening reaction. []

    Relevance: This series of compounds shares the same pyrazolo[4,3-c]quinoline core with 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. [] They exemplify variations in the substitution pattern on this core structure. [] The diversity in substituents at the 6- and 8- positions highlights the potential for structural modifications around the pyrazolo[4,3-c]quinoline core. []

7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone Derivatives

    Compound Description: This series of compounds represents a novel class of fluoroquinolones with a pyrazolo[4,3-c]pyridine moiety attached to the fluoroquinolone core. [] These compounds exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. []

    Relevance: While these compounds do not share the same core structure as 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, they incorporate a pyrazolo[4,3-c]pyridine moiety, highlighting a structural similarity. [] The presence of a fluorine atom and a pyrazole ring fused to a six-membered nitrogen-containing heterocycle underscores the structural relationship with 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. []

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. [] Despite its promising anti-cancer properties, it exhibits broad inhibition of the phosphodiesterase (PDE) family, leading to myocardial degeneration in rats. [] This off-target activity limited its clinical development. []

    Relevance: While PF-04254644 differs significantly in its core structure from 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, both compounds share a quinoline ring system. [] Additionally, both incorporate a pyrazole ring within their structures, highlighting a common structural motif. []

MHV370 ((S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide)

    Compound Description: MHV370 acts as a TLR7/8 antagonist and is under development for treating systemic autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus. [] It specifically targets inflammation induced by TLR7/8, offering a novel therapeutic approach for autoimmune disorders. []

    Relevance: Although MHV370 possesses a distinct core structure compared to 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, both compounds share a common feature: a pyrazole ring incorporated into their structures. [] The presence of a pyrazole ring, a key pharmacophore in many bioactive compounds, highlights a shared structural motif despite differences in their overall scaffolds. []

Overview

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound notable for its unique pyrazoloquinoline core structure. This compound is of significant interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. The presence of a fluorophenyl group enhances its pharmacological properties, making it a candidate for further research in drug development and synthesis of complex molecules.

Source and Classification

This compound can be classified under the category of pyrazoloquinolines, which are known for their diverse biological activities, including antimicrobial and anticancer effects. The specific structural features of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline contribute to its classification as a potential therapeutic agent in the treatment of various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves a multi-step process:

  1. Condensation Reaction: The initial step often involves the condensation of a suitable quinoline derivative with a hydrazine derivative. A common method includes the reaction of 2-chloroquinoline with phenylhydrazine in a solvent like 1-pentanol.
  2. N-Alkylation: Following the condensation, N-alkylation is performed using sodium carbonate to introduce the methyl group at the 8-position of the pyrazoloquinoline framework.
  3. Catalysts and Conditions: Reactions are usually conducted in the presence of catalysts such as palladium or platinum, with controlled heating to facilitate product formation. Industrial production may utilize continuous flow reactors for improved yield and scalability.
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is C16H13FN2C_{16}H_{13}FN_2 with a molecular weight of approximately 270.29 g/mol. The compound features a pyrazoloquinoline core with distinct substituents that influence its chemical behavior and biological activity.

  • Core Structure: The pyrazoloquinoline structure consists of a fused ring system that includes both pyrazole and quinoline moieties.
  • Substituents: The presence of the fluorophenyl group at position 3 and a methyl group at position 8 are crucial for its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to yield fully hydrogenated derivatives.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and methyl groups, allowing for further functionalization of the molecule. Common reagents include halogenating agents for bromination and amines for nucleophilic substitution.
Mechanism of Action

The mechanism of action for 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is believed to involve interactions with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which may lead to its biological effects:

  • Enzyme Inhibition: The compound may inhibit DNA synthesis by interacting with topoisomerases, enzymes that regulate DNA topology.
  • Biological Targets: Its potential as an antimicrobial and anticancer agent suggests that it may affect cellular processes critical for pathogen survival or cancer cell proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics depend on solvent polarity; generally soluble in organic solvents.

Chemical Properties

Relevant data regarding melting point, boiling point, and other specific physical properties are often determined through experimental methods but are not universally documented in available literature.

Applications

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific applications:

  • Medicinal Chemistry: Explored for its therapeutic effects against diseases such as cancer and bacterial infections.
  • Material Science: Used as a building block in the synthesis of more complex heterocyclic compounds with unique electronic properties.
  • Biological Research: Investigated for potential use as an antimicrobial agent due to its ability to inhibit cellular processes in pathogens.

Properties

CAS Number

1030102-62-5

Product Name

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Molecular Formula

C17H12FN3

Molecular Weight

277.302

InChI

InChI=1S/C17H12FN3/c1-10-2-7-15-13(8-10)17-14(9-19-15)16(20-21-17)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)

InChI Key

PMZLOGWCLIWDCB-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.